molecular formula C10H9ClF3N3O B2825644 4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-hydroxybutanenitrile CAS No. 338966-48-6

4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-hydroxybutanenitrile

Cat. No.: B2825644
CAS No.: 338966-48-6
M. Wt: 279.65
InChI Key: LTZIGNBKBAUAHK-UHFFFAOYSA-N
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Description

4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-hydroxybutanenitrile is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyridine ring substituted with chloro and trifluoromethyl groups, which contribute to its distinct chemical behavior.

Mechanism of Action

Target of Action

The primary target of this compound is the bacterial enzyme Phosphopantetheinyl transferase (PPTase) . PPTases are essential to bacterial cell viability and virulence .

Mode of Action

This compound acts as a potent inhibitor of bacterial PPTase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . The compound’s interaction with its target results in the attenuation of secondary metabolism and thwarting of bacterial growth .

Biochemical Pathways

The compound affects the biochemical pathway involving the post-translational modification catalyzed by PPTases . By inhibiting PPTase, it disrupts this pathway, leading to attenuated production of an Sfp-PPTase-dependent metabolite .

Pharmacokinetics

The compound has been highlighted for its in vitro absorption, distribution, metabolism, and excretion (ADME) properties . Its in vivo pharmacokinetic profiles further demonstrate its potential utility as a small-molecule inhibitor .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of bacterial growth and the attenuation of secondary metabolism . It possesses antibacterial activity in the absence of a rapid cytotoxic response in human cells .

Action Environment

The efficacy and stability of the compound can be influenced by environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli . This suggests that the compound’s action can be affected by the bacterial environment and mechanisms of resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-hydroxybutanenitrile typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with appropriate reagents under controlled conditions. One common method includes the use of ammonium hydroxide and sodium periodate at elevated temperatures in a solvent mixture of dimethylformamide (DMF) and water .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-hydroxybutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using sodium methoxide or similar nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-hydroxybutanenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Explored for its antibacterial properties and potential therapeutic applications.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-hydroxybutanenitrile stands out due to its specific combination of chloro and trifluoromethyl groups on the pyridine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-hydroxybutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3N3O/c11-8-3-6(10(12,13)14)4-16-9(8)17-5-7(18)1-2-15/h3-4,7,18H,1,5H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZIGNBKBAUAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NCC(CC#N)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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